molecular formula C23H21N3O3S B2468532 6-(3-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol CAS No. 1040635-00-4

6-(3-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol

Cat. No.: B2468532
CAS No.: 1040635-00-4
M. Wt: 419.5
InChI Key: YSFNQDNPDYGHEH-UHFFFAOYSA-N
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Description

The compound 6-(3-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a pyrimidine derivative featuring a 3-methoxyphenyl substituent at the 6-position and a sulfanyl-linked 5-methyl-2-(4-methylphenyl)-1,3-oxazole moiety at the 2-position. The structural complexity of this compound—specifically the oxazole ring and sulfanyl bridge—suggests unique electronic and steric properties that may influence its reactivity, solubility, and binding affinity compared to simpler analogues.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-14-7-9-16(10-8-14)22-24-20(15(2)29-22)13-30-23-25-19(12-21(27)26-23)17-5-4-6-18(11-17)28-3/h4-12H,13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFNQDNPDYGHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol represents a novel structure in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that combine various functional groups. The key steps generally include:

  • Formation of the Pyrimidine Core : Utilizing pyrimidine derivatives as starting materials.
  • Introduction of the Methoxy and Oxazole Groups : These substitutions are crucial for enhancing biological activity.
  • Final Coupling Reaction : This step often involves the formation of the sulfide linkage, which is essential for the compound's pharmacological properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. For instance, a related pyrimidine derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro assays against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed promising results, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Enzyme Inhibition

Inhibitory assays on specific enzymes such as NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D) have shown that pyrimidine derivatives can significantly modulate lipid signaling pathways, which are crucial in various physiological processes and disease states.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating groups like methoxy enhances potency by improving binding affinity to target enzymes.
  • Sulfide Linkage : The methyl sulfanyl group significantly contributes to the compound's overall biological efficacy.
SubstituentEffect on Activity
Methoxy GroupIncreases solubility and potency
Methyl SulfanylEnhances enzyme inhibition
Oxazole RingProvides structural stability

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of similar compounds found that those with a methoxy substitution showed a 50% reduction in cell viability at concentrations as low as 10 µM.
  • Animal Models : Preliminary in vivo studies have indicated that these compounds can reduce tumor growth in xenograft models, suggesting potential for further development as anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
6-(3-Methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol (Target) Not explicitly provided 3-Methoxyphenyl, sulfanyl-linked oxazole with dual methyl groups
2-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol C₂₁H₁₆N₄O₅S 436.44 1,3-Benzodioxolyl-oxadiazole instead of methylphenyl-oxazole
6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one C₇H₆N₂OS 166.20 Simpler bicyclic core with methylsulfanyl group; lacks aromatic substituents
6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-ol C₁₄H₁₄N₂O₂ 242.27 Methoxymethyl group at 6-position; lacks sulfanyl and oxazole substituents

Electronic and Steric Properties

  • The oxazole ring in the target compound contributes to π-π stacking interactions, while its 4-methylphenyl group introduces steric hindrance that could limit binding to flat active sites .
  • The sulfanyl bridge (-S-CH₂-) may confer flexibility, allowing the oxazole and pyrimidine rings to adopt conformations inaccessible to rigid analogues like the bicyclic pyrimido-pyrimidinone .

Notes

Limitations : Biological activity data (e.g., IC₅₀, binding assays) for the target compound is absent in the provided evidence.

Computational Modeling : Molecular docking or DFT studies could further elucidate the target’s interaction mechanisms compared to analogues.

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